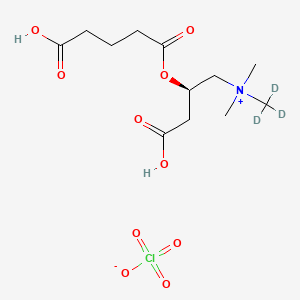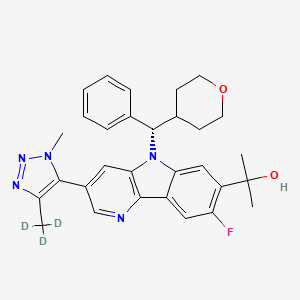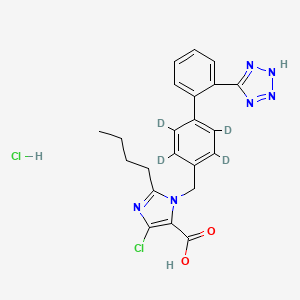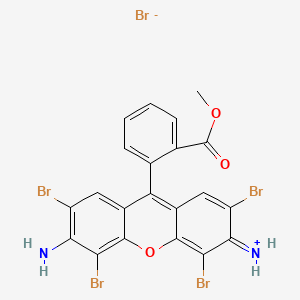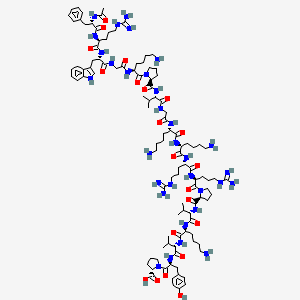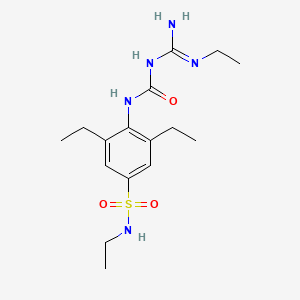
PptT-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PptT-IN-3: は、結核菌における細胞脂質および病原因子の合成に関与する必須酵素であるホスホパンテテイン転移酵素の強力な阻害剤です。 この化合物は、3.5マイクロモルというIC50値で酵素を阻害する能力により、結核研究において有望視されています .
準備方法
合成経路および反応条件: PptT-IN-3の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数の段階が必要です。 詳細な合成経路および反応条件は、機密情報であり、公表されていません。 類似の化合物の一般的な合成方法では、目的の生成物を得るために、多くの場合、有機溶媒、触媒、および制御された温度と圧力の条件を使用します .
工業的製造方法: this compoundの工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が必要となる可能性があります。 これには、連続フロー反応器、自動合成プラットフォーム、および厳格な品質管理対策を使用して、化合物を商業規模で生産することが含まれる場合があります .
化学反応の分析
反応の種類: PptT-IN-3は、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、this compoundを還元された形態に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、酸、または塩基などの試薬は、置換反応を促進することができます。
主要な生成物: これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化により酸化された誘導体が生成される場合がある一方、還元により化合物の還元された形態が生成される場合があります .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: ホスホパンテテイン転移酵素の阻害とその脂質生合成における役割を研究するためのツール化合物として使用されます。
生物学: 結核菌に対するその効果とその抗結核剤としての可能性について調査されています。
医学: 結核やその他の細菌感染症の治療におけるその治療の可能性について探求されています。
科学的研究の応用
PptT-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.
Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as an anti-tuberculosis agent.
Medicine: Explored for its therapeutic potential in treating tuberculosis and other bacterial infections.
作用機序
PptT-IN-3は、結核菌における細胞脂質と病原因子の生合成に不可欠な酵素であるホスホパンテテイン転移酵素を阻害することで、その効果を発揮します。 この化合物は、酵素の活性部位に結合し、補酵素Aからキャリアタンパク質へのホスホパンテテイン基の転移を防ぎます。 この阻害は、必須脂質と病原因子の合成を阻害し、最終的に細菌の生存と感染能力を損ないます .
類似の化合物との比較
類似の化合物:
PptT-IN-1: 異なる化学構造を持つ、ホスホパンテテイン転移酵素のもう1つの阻害剤です。
PptT-IN-2: 機能は似ていますが、効力と選択性に違いがあります。
This compoundの独自性: this compoundは、結核菌におけるホスホパンテテイン転移酵素に対する高い効力(IC50 = 3.5マイクロモル)と特異性により、独自性があります。 この酵素を効果的に阻害する能力により、結核研究のための貴重なツールとなり、新しい抗結核療法の開発のための候補となる可能性があります .
類似化合物との比較
PptT-IN-1: Another inhibitor of phosphopantetheinyl phosphoryl transferase with a different chemical structure.
PptT-IN-2: Similar in function but with variations in potency and selectivity.
Amidinoureas: A class of compounds that also inhibit phosphopantetheinyl phosphoryl transferase but with different binding affinities and mechanisms
Uniqueness of PptT-IN-3: this compound is unique due to its high potency (IC50 = 3.5 micromolar) and specificity for phosphopantetheinyl phosphoryl transferase in Mycobacterium tuberculosis. Its ability to effectively inhibit this enzyme makes it a valuable tool for tuberculosis research and a potential candidate for developing new anti-tuberculosis therapies .
特性
分子式 |
C16H27N5O3S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22) |
InChIキー |
NEJPXAFQJAEHPM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


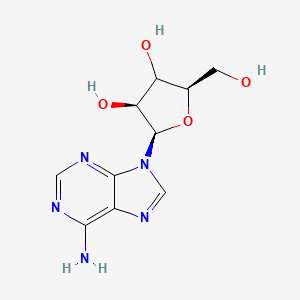
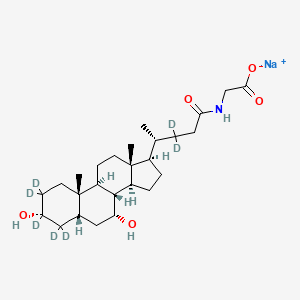
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
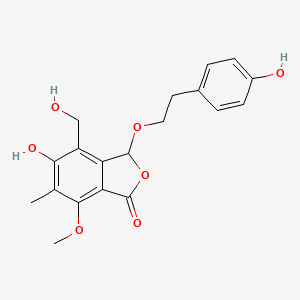

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
